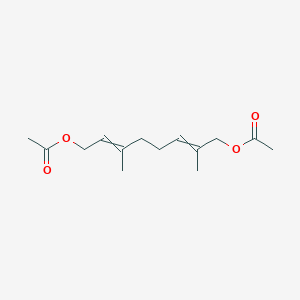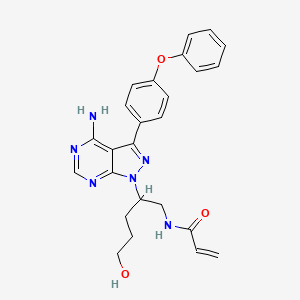
IbrutinibM34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IbrutinibM34 is a small molecule drug that acts as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B-cell cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IbrutinibM34 involves several key steps, including the formation of a pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of various functional groups. The process typically begins with the preparation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, which is then coupled with a piperidine derivative under specific reaction conditions . The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic and spectrophotometric methods for quantification and quality control . Solvates and amorphous solid dispersions are also prepared to improve the solubility and dissolution of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
IbrutinibM34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
IbrutinibM34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying covalent inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on B-cell receptor signaling and immune cell modulation.
Medicine: Approved for the treatment of B-cell malignancies and chronic graft-versus-host disease.
Wirkmechanismus
IbrutinibM34 exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inhibition of BTK enzymatic activity, thereby disrupting the B-cell receptor signaling pathway . The inhibition of BTK prevents the proliferation and survival of malignant B cells, making this compound effective in treating B-cell cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Zanubrutinib: A more selective BTK inhibitor with fewer off-target effects.
Uniqueness of IbrutinibM34
This compound is unique due to its high potency and irreversible binding to BTK, which results in prolonged inhibition of the target enzyme. This makes it particularly effective in treating B-cell malignancies compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H26N6O3 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide |
InChI |
InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29) |
InChI-Schlüssel |
IFSZBDPQFKDONK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106651.png)
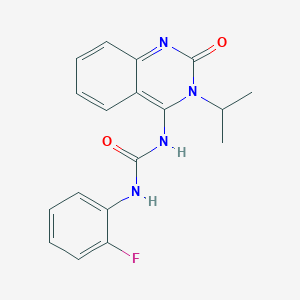
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14106661.png)

![1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106670.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14106671.png)
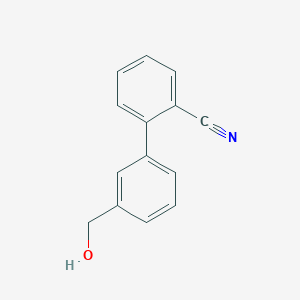
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14106692.png)
![8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106694.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14106714.png)
![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106729.png)
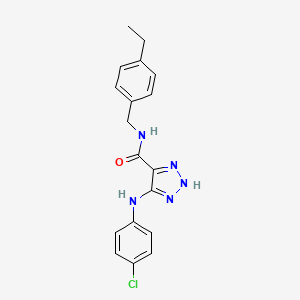
![1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106739.png)
